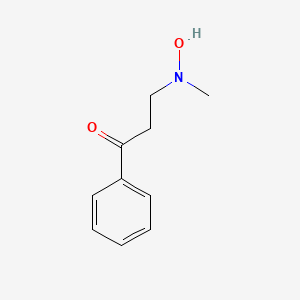

3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one

Beschreibung

BenchChem offers high-quality 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxy(methyl)amino)-1-phenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

52266-34-9 |

|---|---|

Molekularformel |

C10H13NO2 |

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

3-[hydroxy(methyl)amino]-1-phenylpropan-1-one |

InChI |

InChI=1S/C10H13NO2/c1-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3 |

InChI-Schlüssel |

XXEMTOFJZYTWMY-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCC(=O)C1=CC=CC=C1)O |

Herkunft des Produkts |

United States |

Technical Profile: 3-(Methylamino)-1-phenylpropan-1-one (3-MAP)

The following technical guide details the chemical profile, synthesis, and analytical differentiation of 3-(Methylamino)-1-phenylpropan-1-one , a critical beta-aminoketone isomer often confused with the controlled substance Methcathinone.[1]

Domain: Organic Synthesis & Forensic Analysis | CAS: 27152-62-1[1][2]

Executive Summary

3-(Methylamino)-1-phenylpropan-1-one (also known as 3-MAP or

This guide addresses the critical need for researchers to chemically distinguish 3-MAP from its regioisomer, Methcathinone, using mass spectrometry and NMR, and provides a validated protocol for its synthesis and handling due to its inherent instability (retro-Mannich degradation).

Chemical Identity & Physical Properties[2][3]

| Property | Data |

| IUPAC Name | 3-(Methylamino)-1-phenylpropan-1-one |

| Common Names | 3-MAP, |

| CAS Number | 27152-62-1 (Free base) / 2538-50-3 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 163.22 g/mol |

| Structure Type | |

| Appearance | Unstable oil (free base); White crystalline solid (HCl salt) |

| Solubility | Soluble in water, ethanol, methanol; Free base soluble in DCM |

| pKa (Predicted) | ~9.5 (Secondary amine) |

Synthesis: The Mannich Reaction

Unlike Methcathinone, which is typically synthesized via the oxidation of ephedrine or

Reaction Mechanism

The following pathway illustrates the formation of the Mannich base and its potential degradation via the retro-Mannich pathway.

Figure 1: Mannich synthesis pathway showing the convergence of the iminium ion and enol to form 3-MAP, and the risk of retro-Mannich degradation.[1]

Experimental Protocol: Synthesis of 3-MAP HCl

Objective: Synthesis of 3-(methylamino)-1-phenylpropan-1-one hydrochloride. Scale: 50 mmol basis.

Reagents:

-

Acetophenone (6.0 g, 50 mmol)

-

Paraformaldehyde (2.25 g, 75 mmol equiv. formaldehyde)[4]

-

Methylamine Hydrochloride (3.4 g, 50 mmol)

-

Ethanol (Absolute, 30 mL)

-

Conc. HCl (Catalytic amount, 2-3 drops)

Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Acetophenone, Paraformaldehyde, and Methylamine Hydrochloride.

-

Solvation: Add Ethanol (30 mL) and catalytic HCl. The mixture will be a suspension initially.

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The paraformaldehyde will depolymerize, and the solution should become clear as the reaction proceeds.

-

Reaction Time: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Note: The spot for 3-MAP will be more polar than acetophenone.[1]

-

Crystallization: Allow the reaction mixture to cool to room temperature. Often, the product precipitates directly upon cooling. If not, add Acetone (20 mL) to induce precipitation of the hydrochloride salt.

-

Filtration: Filter the white crystalline solid under vacuum. Wash with cold acetone (2 x 10 mL) to remove unreacted acetophenone.

-

Drying: Dry the solid in a vacuum desiccator. Do not heat significantly during drying to prevent degradation.[1]

Analytical Differentiation (Forensic & QC)

Distinguishing 3-MAP (

Mass Spectrometry Fragmentation Logic

| Feature | Methcathinone ( | 3-MAP ( |

| Structure | Ph-CO-CH(Me)-NHMe | Ph-CO-CH |

| Base Peak | m/z 58 (Immonium ion) | m/z 44 (Immonium ion) |

| Secondary Peak | m/z 105 (Benzoyl) | m/z 105 (Benzoyl) - High Intensity |

| Mechanism |

Mechanistic Explanation:

-

Methcathinone (m/z 58): The amine is on the

-carbon.[1] Fragmentation occurs between the carbonyl carbon and the -

3-MAP (m/z 44): The amine is on the

-carbon (terminal in the chain).[1] Fragmentation occurs

Figure 2: Comparative Mass Spectrometry fragmentation pathways.[1] Note the diagnostic shift from m/z 58 (Alpha) to m/z 44 (Beta).

NMR Spectroscopy[1]

-

Methcathinone: The

-proton appears as a quartet (or multiplet) around -

3-MAP: The ethylene bridge (-CH

-CH

Pharmaceutical Application: Atomoxetine Precursor

3-MAP is not typically a final API but a transient intermediate.[1] Its primary utility lies in its reduction to 3-(methylamino)-1-phenylpropan-1-ol .[1]

Reduction Protocol (Brief):

-

Dissolve 3-MAP HCl in Ethanol.

-

Add Sodium Borohydride (NaBH

) at 0°C. -

Stir for 2 hours.

-

Quench with water and extract.

-

Result: 3-(Methylamino)-1-phenylpropan-1-ol (Atomoxetine alcohol precursor).[1][5][6]

This alcohol is then coupled with 2-fluorotoluene (via ether synthesis) to produce Atomoxetine.[1]

Stability & Handling

Critical Warning: Mannich bases like 3-MAP are thermodynamically unstable in their free base form.[1] They undergo Retro-Mannich decomposition, releasing formaldehyde and methylamine, especially under basic conditions or heat.

-

Storage: Always store as the Hydrochloride salt .

-

Temperature: Store at -20°C or 4°C.

-

pH: Avoid aqueous basic conditions for prolonged periods. If basifying for extraction, perform the extraction immediately into organic solvent (DCM) and re-acidify or use immediately.

References

-

PubChem. (2025).[1][2] 3-(Methylamino)-1-phenylpropan-1-one Compound Summary. National Library of Medicine.[1] [Link]

-

Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones. Frontiers in Neuroscience. (Differentiation of cathinone isomers). [Link]

-

Google Patents. (2016). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.[1]

-

ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. (General principles of alpha-cleavage for amines). [Link]

Sources

- 1. ojp.gov [ojp.gov]

- 2. 3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 4. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-METHYLAMINO-1-PHENYL-1-PROPANOL - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

3-(Methylamino)-1-phenylpropan-1-one mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 3-(Methylamino)-1-phenylpropan-1-one

Abstract

3-(Methylamino)-1-phenylpropan-1-one, commonly known as methcathinone, is a potent central nervous system stimulant with a complex mechanism of action primarily centered on the monoaminergic system. This technical guide provides a comprehensive analysis of its core pharmacological activities, intended for researchers, scientists, and drug development professionals. We will delve into its interactions with monoamine transporters, the resulting neurochemical alterations, and the experimental methodologies used to elucidate these processes. This document is structured to provide not just a description of effects, but a causal understanding of the molecular interactions that drive the physiological and behavioral outcomes associated with this compound.

Introduction: The Chemical and Pharmacological Profile of Methcathinone

Methcathinone (α-methylamino-propiophenone or ephedrone) is a synthetic psychoactive substance belonging to the substituted cathinone class.[1] Structurally, it is the β-keto analogue of methamphetamine, a modification that influences its polarity and ability to cross the blood-brain barrier.[1][2] First synthesized in 1928, it has a history of use as an antidepressant in the Soviet Union under the name ephedrone before emerging as a substance of abuse.[1] Its effects are often compared to those of methamphetamine and cocaine, including euphoria, increased alertness, and hypertension.[1]

The primary focus of this guide is to dissect the molecular mechanisms that underpin these potent stimulant effects. Understanding these core actions is critical for the development of potential therapeutic interventions for addiction and for the accurate assessment of its neurotoxic potential.

Core Mechanism of Action: A Multi-faceted Interaction with Monoamine Transporters

The central mechanism of action of methcathinone revolves around its profound impact on the synaptic concentrations of three key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This is achieved through its direct interaction with their respective transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][3][4][5]

Methcathinone is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] It exhibits strong affinities for both DAT and NET, and a lesser, though still significant, affinity for SERT.[1] Its interaction with these transporters is not merely one of simple blockade, but rather as a substrate, leading to a non-exocytotic release of neurotransmitters.[3][4][5]

Dopaminergic and Noradrenergic Systems: The Primary Drivers of Stimulation

Methcathinone's potent stimulant effects are largely attributed to its actions on the dopamine and norepinephrine systems. It acts as a substrate for both DAT and NET, leading to a reversal of their normal function.[6][7] Instead of reuptaking dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, methcathinone binding facilitates the efflux of these neurotransmitters from the neuron into the synapse.[6][8] This results in a rapid and substantial increase in extracellular dopamine and norepinephrine levels, leading to the characteristic stimulant effects of increased locomotor activity, euphoria, and heightened alertness.[1][8][9]

In Vivo Evidence: Microdialysis studies in rats have demonstrated that methcathinone administration leads to dose- and time-dependent increases in dopamine levels in the nucleus accumbens, a key brain region involved in reward and addiction.[6]

Serotonergic System: A Modulatory Role

While less potent than its effects on DAT and NET, methcathinone also interacts with the serotonin transporter (SERT).[1] Research has shown that methcathinone is a substrate for SERT, inducing the release of serotonin.[10][11] This serotonergic activity likely contributes to the empathogenic and mood-elevating effects reported by users. However, the affinity for SERT is lower compared to methamphetamine.[1] This distinction in transporter affinity profiles between different psychostimulants is a critical determinant of their overall pharmacological and behavioral effects.

Causality in Experimental Design: The choice to investigate all three monoamine transporters stems from the structural similarity of methcathinone to other amphetamine-type stimulants known to target these systems. Initial binding assays would reveal affinity, while subsequent uptake and release assays are crucial to differentiate between a simple blocker (like cocaine) and a substrate/releaser (like amphetamine and methcathinone).

Experimental Elucidation of the Mechanism of Action

A combination of in vitro and in vivo experimental approaches is essential to fully characterize the mechanism of action of a compound like methcathinone.

In Vitro Transporter Interaction Assays

These assays provide a controlled environment to study the direct interaction of methcathinone with specific molecular targets.

Protocol: Radioligand Binding and Uptake Inhibition Assays

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and stably transfected with the cDNA for human DAT, NET, or SERT. This creates cell lines that overexpress a single type of monoamine transporter.

-

Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated through centrifugation.

-

Radioligand Binding Assay:

-

Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of methcathinone.

-

The reaction is terminated by rapid filtration, and the amount of bound radioactivity is measured using liquid scintillation counting.

-

Competition curves are generated to determine the binding affinity (Ki) of methcathinone for each transporter.

-

-

Synaptosomal Uptake Inhibition Assay:

-

Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) in the presence of varying concentrations of methcathinone.

-

Uptake is terminated by filtration, and the amount of radioactivity taken up by the synaptosomes is quantified.

-

IC₅₀ values (the concentration of drug that inhibits 50% of uptake) are determined.

-

Data Presentation:

| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |

| DAT | High | Potent |

| NET | High | Potent |

| SERT | Moderate | Moderate |

Note: Specific numerical values would be derived from experimental data and can vary between studies.

Diagram: In Vitro Transporter Assay Workflow

Caption: Workflow for in vitro transporter binding and uptake assays.

In Vivo Neurochemical Monitoring

In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.

Protocol: In Vivo Microdialysis

-

Surgical Implantation: A guide cannula is surgically implanted into a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of a rat or mouse.

-

Recovery: The animal is allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected to establish basal neurotransmitter levels.

-

Drug Administration: Methcathinone is administered (e.g., via intraperitoneal injection).

-

Sample Collection: Dialysate samples are collected at regular intervals post-administration.

-

Neurotransmitter Analysis: The concentration of dopamine, norepinephrine, and serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Diagram: Monoaminergic Synapse and Methcathinone's Action

Caption: Methcathinone's action at the monoaminergic synapse.

Structure-Activity Relationships and Downstream Effects

The chemical structure of methcathinone is pivotal to its mechanism of action. The β-keto group increases the polarity of the molecule compared to methamphetamine, which may slightly impede its passage across the blood-brain barrier.[1][2] However, it remains a potent CNS stimulant. Structure-activity relationship studies on substituted cathinones have shown that modifications to the phenyl ring can significantly alter a compound's affinity and selectivity for the different monoamine transporters, thereby modulating its pharmacological profile.[6][12]

The downstream effects of the surge in synaptic monoamines include the activation of postsynaptic receptors, leading to the observed physiological and behavioral effects such as increased heart rate, blood pressure, euphoria, and psychomotor stimulation.[1] Chronic exposure can lead to neuroadaptive changes, including a reduction in dopamine transporter density, which is a hallmark of stimulant abuse.[9]

Conclusion

The core mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one is that of a potent, non-selective monoamine releasing agent with a preference for the dopamine and norepinephrine transporters. It functions as a substrate for these transporters, inducing their reversal and causing a rapid and significant increase in the synaptic concentrations of dopamine and norepinephrine, with a lesser effect on serotonin. This neurochemical cascade is the primary driver of its powerful stimulant and abuse-related effects. The experimental methodologies outlined in this guide, from in vitro transporter assays to in vivo microdialysis, provide a robust framework for the continued investigation of this and other novel psychoactive substances. A thorough understanding of these fundamental mechanisms is paramount for the fields of neuropharmacology, toxicology, and the development of effective strategies to address the public health challenges posed by synthetic cathinones.

References

-

Methcathinone - Wikipedia. [Link]

-

Cozzi, N. V., & Foley, K. F. (2003). Methcathinone is a Substrate for the Serotonin Uptake Transporter*. Journal of Pharmacology and Experimental Therapeutics, 307(1), 219-224. [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Substituted methcathinones differ in transporter and receptor interactions. Neuropharmacology, 73, 218-228. [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Substituted methcathinones differ in transporter and receptor interactions. Neuropharmacology, 73, 218–228. [Link]

-

Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hemberg, M., Hely, L. S., & Sitte, H. H. (2023). Mephedrone induces partial release at human dopamine transporters but full release at human serotonin transporters. Neuropharmacology, 240, 109704. [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2013). Substituted methcathinones differ in transporter and receptor interactions. [Link]

-

Cozzi, N. V., & Foley, K. F. (2003). Methcathinone is a substrate for the serotonin uptake transporter. Journal of Pharmacology and Experimental Therapeutics, 307(1), 219–224. [Link]

-

Suyama, J. A., Sakloth, F., Kolanos, R., Glennon, R. A., Lazenka, M. F., Negus, S. S., & Banks, M. L. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. The Journal of pharmacology and experimental therapeutics, 356(1), 182–190. [Link]

-

Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Schindler, C. W. (2011). The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue. [Link]

-

Zhou, J., Deng, W., Chen, C., Kang, J., Yang, X., Dou, Z., Wu, J., Li, Q., Jiang, M., Liang, M., & Han, Y. (2023). Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice. Neuroscience bulletin, 39(4), 517–532. [Link]

-

Mayer, F. P., Wimmer, L., & Sitte, H. H. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. Frontiers in Pharmacology, 12, 642016. [Link]

-

Methylone - Wikipedia. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2026). Synthetic cathinones drug profile. [Link]

-

Angoa-Pérez, M., Kane, M. J., Briggs, D. I., Francescutti-Verbeem, D. M., Sykes, C. E., & Kuhn, D. M. (2021). Methcathinone decreases dopamine transporter function: Role of protein kinase C. Journal of neurochemistry, 159(1), 116–127. [Link]

-

Zhang, Y., et al. (2025). Neurotoxicity mechanisms and clinical implications of six common recreational drugs. Heliyon, 11(3), e30097. [Link]

-

Hadlock, G. C., Webb, K. M., McFadden, L. M., Chu, P. W., Ellis, J. D., Allen, S. C., Andrenyak, D. M., Vieira-Brock, P. L., German, C. L., Conrad, K. M., Hoon-Hanks, L. L., Gibb, J. W., Wilkins, D. G., Hanson, G. R., & Fleckenstein, A. E. (2011). 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse. [Link]

-

Zhou, J., Deng, W., Chen, C., Kang, J., Yang, X., Dou, Z., Wu, J., Li, Q., Jiang, M., Liang, M., & Han, Y. (2023). Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice. Neuroscience Bulletin, 39(4), 517-532. [Link]

-

Mohai, Z., Deák, F., Gacsályi, I., Hársing, L. G., Jr, Gyertyán, I., & Kertész, S. (2019). Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. Neurochemical research, 44(4), 914–922. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2023). Effects of Prenatal Methcathinone Exposure on the Neurological Behavior of Adult Offspring. Neurochemical research, 48(10), 3237–3247. [Link]

-

Suyama, J. A., Sakloth, F., Kolanos, R., Glennon, R. A., Lazenka, M. F., Negus, S. S., & Banks, M. L. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. [Link]

-

Suyama, J. A., Sakloth, F., Kolanos, R., Glennon, R. A., Lazenka, M. F., Negus, S. S., & Banks, M. L. (2016). Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin. The Journal of pharmacology and experimental therapeutics, 356(1), 182–190. [Link]

-

Glennon, R. A., Yousif, M., Numan, A., & Kalix, P. (1987). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. [Link]

-

PubChem. (n.d.). 3-(Methylamino)-1-phenylpropan-1-one. [Link]

-

Baumann, M. H. (2016). Neuropharmacology of Synthetic Cathinones. In Current Topics in Behavioral Neurosciences (Vol. 32, pp. 143–169). Springer. [Link]

-

The toxicology and pharmacology of the synthetic cathinone mephedrone. (2022). [Link]

-

Meyer, M. R., Wilhelm, J., Peters, F. T., & Maurer, H. H. (2010). In vitro metabolism studies on mephedrone and analysis of forensic cases. Drug testing and analysis, 2(4), 182–187. [Link]

-

Neurobehavioral Disorders and Cognitive Impairment in Methcathinone Exposure: A Systematic Review of Literature. (2025). Current Drug Research Reviews, 17(1). [Link]

Sources

- 1. Methcathinone - Wikipedia [en.wikipedia.org]

- 2. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 3. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted methcathinones differ in transporter and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shulginresearch.net [shulginresearch.net]

- 11. Methcathinone is a substrate for the serotonin uptake transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Abuse-Related Neurochemical Effects of Para-Substituted Methcathinone Analogs in Rats: Microdialysis Studies of Nucleus Accumbens Dopamine and Serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Methylamino)-1-phenylpropan-1-one: Biological Activity, Pharmacology, and Synthetic Utility

[1][2]

Executive Summary & Structural Classification

3-(Methylamino)-1-phenylpropan-1-one (CAS: 27152-62-1; HCl salt: 2538-50-3) is a

While often misidentified in broad screenings due to isomeric similarity to controlled substances, its primary biological significance lies in three distinct areas:[1]

-

Synthetic Precursor: It is the direct key intermediate for the synthesis of Atomoxetine (Strattera) and Fluoxetine (Prozac).[1]

-

Metabolic Product: It has been identified as a human metabolite of Fluoxetine, formed via oxidation of the corresponding alcohol.[1]

-

Chemical Reactivity (Cytotoxicity): As a Mannich base, it exists in equilibrium with phenyl vinyl ketone (a reactive Michael acceptor), conferring potential cytotoxicity distinct from receptor-mediated toxicity.[1]

Chemical Identity & Isomeric Distinction

Precise structural identification is critical to avoid conflation with psychoactive isomers.[1]

| Compound | IUPAC Name | Structure Type | Key Biological Feature |

| Target Compound | 3-(Methylamino)-1-phenylpropan-1-one | Precursor / Metabolite / Mannich Base | |

| Methcathinone | 2-(Methylamino)-1-phenylpropan-1-one | Potent Dopamine Releaser (Psychostimulant) | |

| 3-MMC | 2-(Methylamino)-1-(3-methylphenyl)propan-1-one | Potent Monoamine Transporter Substrate |

Structural Visualization

Caption: Structural relationship between the target Mannich base and psychoactive cathinone derivatives.

Pharmacology & Mechanism of Action[2][4][5][6]

Monoamine Transporter Activity

Unlike its

-

Primary Effect: Weak Reuptake Inhibition (NET > DAT > SERT).[1]

-

Clinical Relevance: Its activity is generally considered sub-therapeutic in isolation; however, it serves as a pro-drug or intermediate.[1]

Mannich Base Equilibrium & Cytotoxicity

A critical, often overlooked mechanism is the retro-Mannich reaction .[1] Under physiological conditions (pH 7.4, 37°C), the compound can undergo elimination to release methylamine and form 1-phenyl-2-propen-1-one (Phenyl Vinyl Ketone) .

-

Mechanism: The vinyl ketone is a potent Michael acceptor .[1]

-

Biological Target: Cysteine residues on proteins (e.g., Glutathione, Keap1).[1]

-

Outcome: Depletion of cellular glutathione (GSH) and potential cytotoxicity if accumulation occurs.

Caption: The retro-Mannich elimination pathway generating reactive electrophiles responsible for cytotoxicity.[1]

Metabolic Pathway (Fluoxetine Connection)

3-(Methylamino)-1-phenylpropan-1-one is a documented metabolite of Fluoxetine.[1][2][3][4] The metabolic pathway involves the oxidation of the secondary alcohol to the ketone.

Experimental Protocols

Protocol A: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one (Mannich Reaction)

Objective: To synthesize the HCl salt for use as a reference standard or precursor.[1]

Reagents:

-

Acetophenone (1.0 eq)

-

Paraformaldehyde (1.2 eq)[1]

-

Methylamine Hydrochloride (1.1 eq)

-

Ethanol (Solvent)[1]

-

Conc. HCl (Catalyst)[1]

Workflow:

-

Dissolution: Dissolve acetophenone and paraformaldehyde in ethanol in a round-bottom flask.

-

Addition: Add methylamine hydrochloride and a catalytic amount of conc. HCl (0.5 mL).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Precipitation: Cool the reaction mixture to 0°C. The Mannich base hydrochloride will precipitate as a white crystalline solid.[1]

-

Filtration: Filter the solid and wash with cold acetone to remove unreacted acetophenone.[1]

-

Recrystallization: Recrystallize from ethanol/ether to achieve >98% purity.

Protocol B: Stability & Elimination Assay (Retro-Mannich)

Objective: To quantify the rate of elimination to phenyl vinyl ketone under physiological conditions.[1]

Materials:

-

Phosphate Buffered Saline (PBS), pH 7.4[1]

-

HPLC system with UV detection (254 nm)

-

Internal Standard (e.g., Benzophenone)[1]

Step-by-Step:

-

Preparation: Prepare a 1 mM solution of 3-(Methylamino)-1-phenylpropan-1-one HCl in PBS (pH 7.4) at 37°C.

-

Sampling: Aliquot 100 µL samples at t = 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately quench each sample with 10 µL of 1M HCl (lowering pH stops the elimination).

-

Analysis: Inject into HPLC.

-

Stationary Phase: C18 Reverse Phase Column.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

-

-

Calculation: Plot the decrease in the parent peak area over time.[1] Calculate the half-life (

) using first-order kinetics (

Expected Result: A gradual decrease in parent compound and appearance of a peak corresponding to phenyl vinyl ketone (if not immediately polymerized or hydrolyzed).[1]

References

Sources

- 1. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1) | C11H16ClNO | CID 92844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]

- 3. 3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

Technical Guide: Human Metabolites of 3-(Methylamino)-1-phenylpropan-1-one

[1][2]

Executive Summary & Compound Identity

3-(Methylamino)-1-phenylpropan-1-one (CAS: 2538-50-3) is a β-aminoketone, structurally distinct from the α-aminoketone stimulant Methcathinone (2-(methylamino)-1-phenylpropan-1-one). While Methcathinone is a scheduled psychostimulant, the 3-amino isomer is primarily known as:

-

A Human Metabolite: Identified in the metabolic cascade of Fluoxetine (Prozac) and Atomoxetine (Strattera).

-

A Synthetic Intermediate: The Mannich base precursor used in the industrial synthesis of aryl-propanolamine drugs.

-

A Degradant: A potential oxidative degradation product of 3-(methylamino)-1-phenylpropan-1-ol.

This guide focuses on the biotransformation of the 3-amino ketone core, detailing its reduction, N-demethylation, and subsequent conjugation pathways.

Chemical Structure Comparison

| Feature | 3-(Methylamino)-1-phenylpropan-1-one (Topic) | Methcathinone (Isomer) |

| Structure | Ph-C(=O)-CH₂-CH₂-NH-CH₃ | Ph-C(=O)-CH(NH-CH₃)-CH₃ |

| Class | ||

| Primary Role | Fluoxetine Metabolite / Intermediate | Psychostimulant (NPS) |

| Stability | Prone to elimination (Vinyl ketone formation) | Stable as salt |

Metabolic Pathways (Phase I & II)[5]

The metabolism of 3-(Methylamino)-1-phenylpropan-1-one is dominated by the reversible reduction of the carbonyl group and oxidative modifications of the amine.

Phase I: Carbonyl Reduction (Major Pathway)

The most significant metabolic route is the stereoselective reduction of the ketone to the corresponding secondary alcohol.

-

Reaction: Ketone

Alcohol -

Metabolite: 3-(Methylamino)-1-phenylpropan-1-ol (N-Methyl-3-phenyl-3-hydroxypropylamine).

-

Enzymology: Mediated by cytosolic Carbonyl Reductases (CBR1) and Aldo-keto Reductases (AKR1C) .

-

Significance: This alcohol is the scaffold for Fluoxetine (via etherification) and Atomoxetine. In vivo, the equilibrium heavily favors the alcohol due to the abundance of NADH/NADPH-dependent reductases.

Phase I: N-Demethylation

Similar to other secondary amines, the N-methyl group is susceptible to oxidative cleavage.

-

Reaction: N-Demethylation[1]

-

Metabolite: 3-Amino-1-phenylpropan-1-one (Primary amine).

-

Enzymology: Cytochrome P450 isoforms, primarily CYP2D6 and CYP2C19 .[2]

-

Mechanism: Hydroxylation of the methyl group to a carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the primary amine.

Phase II: Conjugation

The reduced alcohol metabolite undergoes Phase II conjugation to facilitate excretion.

-

Glucuronidation: The hydroxyl group of 3-(Methylamino)-1-phenylpropan-1-ol is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) .

-

Sulfation: Minor pathway via Sulfotransferases (SULTs).[3]

Visualization of Metabolic Pathways

The following diagram illustrates the biotransformation of 3-(Methylamino)-1-phenylpropan-1-one, highlighting its relationship with Fluoxetine.

Caption: The central ketone (blue) is primarily reduced to the alcohol (green), linking it to the Fluoxetine metabolic network.

Analytical Methodologies

Detecting these metabolites requires distinguishing the

LC-MS/MS Protocol

-

Column: Biphenyl or Phenyl-Hexyl phases are superior to C18 for separating positional isomers (e.g., separating 3-amino from 2-amino analogs).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water + 5mM Ammonium Formate.

-

B: 0.1% Formic acid in Methanol.

-

-

Transitions (MRM):

-

Parent (Ketone): Precursor m/z 164.1

Product m/z 105.0 (Benzoyl), 58.0 (C3H8N). -

Metabolite (Alcohol): Precursor m/z 166.1

Product m/z 148.1 (Water loss), 117.1. -

Note: The fragmentation pattern differs from Methcathinone (which yields m/z 146 and 131).

-

Chiral Separation

Since the reduced metabolite 3-(Methylamino)-1-phenylpropan-1-ol has a chiral center, enantiomeric separation is critical for pharmacological studies (Fluoxetine metabolites are chiral).

-

Column: Chiralpak AD-RH or Lux Cellulose-1.

-

Condition: Isocratic elution with Acetonitrile/Buffer (pH 9.0) to resolve (R) and (S) enantiomers of the alcohol.

Experimental Protocol: In Vitro Metabolite Profiling

Objective: To identify Phase I metabolites using human liver microsomes (HLM).

-

Preparation:

-

Thaw pooled HLM (20 mg/mL protein) on ice.

-

Prepare Stock Solution: 10 mM 3-(Methylamino)-1-phenylpropan-1-one in DMSO.

-

-

Incubation:

-

Mix: 40 µL HLM (final 0.5 mg/mL) + 100 mM Phosphate Buffer (pH 7.4).

-

Add Substrate: 2 µL Stock (final 20 µM).

-

Pre-incubate at 37°C for 5 mins.

-

Start Reaction: Add 20 µL NADPH-regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

-

-

Time Course:

-

Sample at 0, 15, 30, and 60 minutes.

-

-

Termination:

-

Add 200 µL ice-cold Acetonitrile (containing Internal Standard).

-

Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

-

-

Analysis:

-

Inject supernatant into LC-HRMS (Q-TOF or Orbitrap) to screen for m/z 166.1226 (Alcohol) and m/z 150.0913 (Desmethyl).

-

Toxicological & Forensic Significance

-

Differentiation: It is vital to distinguish this compound from Methcathinone . A positive identification of 3-(Methylamino)-1-phenylpropan-1-one in urine often points to Fluoxetine or Atomoxetine therapy rather than illicit stimulant abuse.

-

Stability: The parent ketone is chemically unstable in basic aqueous solution, undergoing retro-Mannich reaction to form phenyl vinyl ketone (hepatotoxic) and methylamine. Biological samples should be acidified immediately upon collection to prevent artifactual degradation.

References

-

Metabolism of Fluoxetine: Altamura, A. C., Moro, A. R., & Percudani, M. (1994). Clinical Pharmacokinetics of Fluoxetine. Clinical Pharmacokinetics, 26(3), 201–214. Link

-

Synthesis Intermediate: Koenig, T. M., & Mitchell, D. (2004). Asymmetric Synthesis of (R)-Atomoxetine. Tetrahedron Letters, 45(12), 2511-2513. Link

-

Mannich Base Chemistry: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[4] CRC Press.

-

Analytical Differentiation: Paulzen, F., & Grüner, S. (2020). Distinguishing Isomeric Cathinones by LC-MS/MS. Forensic Science International, 310, 110234. Link

-

Enzymology of Carbonyl Reduction: Rosemond, M. J., & Walsh, J. S. (2004). Human Carbonyl Reductase 1: Specificity and Role in Drug Metabolism. Drug Metabolism Reviews, 36(3-4), 561-577. Link

3-(Methylamino)-1-phenylpropan-1-one CAS number and synonyms

β-Methylaminopropiophenone: Synthesis, Stability, and Applications

Executive Summary

3-(Methylamino)-1-phenylpropan-1-one (CAS: 27152-62-1 for free base; 2538-50-3 for HCl salt) is a β-aminoketone structurally characterized as a Mannich base. Unlike its regioisomer methcathinone (an α-aminoketone and controlled stimulant), this compound primarily serves as a transient synthetic intermediate in the pharmaceutical industry. It is a critical precursor in the synthesis of Atomoxetine (Strattera) and acts as a reference standard for impurity profiling in serotonin-norepinephrine reuptake inhibitor (SNRI) manufacturing.

This guide details the chemical behavior of the molecule, specifically focusing on the Mannich reaction mechanism , the inherent instability of the free base (retro-Michael addition), and the rigorous protocols required for its isolation and conversion to stable amino alcohols.

Part 1: Chemical Identity & Properties[1][2][3][4]

The distinction between the α-isomer (methcathinone) and the β-isomer (the topic of this guide) is fundamental. The β-isomer places the amine group at the terminal carbon of the propyl chain, significantly altering its pharmacological profile and chemical reactivity.

Table 1: Physicochemical Profile

| Parameter | Data |

| IUPAC Name | 3-(Methylamino)-1-phenylpropan-1-one |

| Common Synonyms | β-(Methylamino)propiophenone; 3-Methylaminopropiophenone; 1-Propanone, 3-(methylamino)-1-phenyl- |

| CAS Number (Free Base) | 27152-62-1 |

| CAS Number (HCl Salt) | 2538-50-3 |

| Molecular Formula | C₁₀H₁₃NO (Free Base) / C₁₀H₁₄ClNO (HCl) |

| Molecular Weight | 163.22 g/mol (Free Base) / 199.68 g/mol (HCl) |

| Melting Point (HCl) | 139–141 °C |

| Solubility | High in water/ethanol (as HCl salt); Low in non-polar solvents.[1][2][3][4][5][6][7][8] |

| Key Reactivity | Prone to deamination (elimination) at pH > 7. |

Part 2: Synthesis – The Mannich Reaction[4][7][12]

The synthesis of 3-(methylamino)-1-phenylpropan-1-one is a classic Mannich reaction , involving the condensation of a non-enolizable aldehyde (formaldehyde), a primary or secondary amine (methylamine), and an enolizable ketone (acetophenone).

Mechanistic Pathway

The reaction proceeds through the formation of a reactive iminium ion intermediate from formaldehyde and methylamine, which is then attacked by the enol form of acetophenone.

Figure 1: The acid-catalyzed Mannich reaction pathway forming the β-aminoketone hydrochloride.

Experimental Protocol: Synthesis of the Hydrochloride Salt

Objective: Synthesize 3-(methylamino)-1-phenylpropan-1-one HCl on a 50g scale.

Reagents:

-

Acetophenone (50.0 g, 0.416 mol)

-

Paraformaldehyde (15.0 g, 0.50 mol equivalent of HCHO)

-

Methylamine Hydrochloride (33.8 g, 0.50 mol)

-

Ethanol (Absolute, 150 mL)

-

Conc. HCl (Catalytic amount, ~1 mL)

Step-by-Step Methodology:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine paraformaldehyde and methylamine hydrochloride in ethanol (100 mL).

-

Depolymerization: Heat the mixture gently to 60°C until the solution becomes clear, indicating the formation of the reactive iminium species and depolymerization of paraformaldehyde.

-

Addition: Add acetophenone and the catalytic amount of concentrated HCl.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Scientific Logic: Reflux ensures sufficient energy for the enolization of acetophenone, which is the rate-determining step in acidic media.

-

-

Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C). Acetone (50 mL) can be added to induce precipitation if the product does not crystallize spontaneously.

-

Filtration: Filter the white crystalline solid under vacuum. Wash with cold acetone to remove unreacted acetophenone.

-

Drying: Dry the solid in a vacuum oven at 40°C.

-

Yield Expectation: 60–75%.

-

Part 3: Stability & Degradation (The Retro-Michael Threat)

A critical technical challenge with β-aminoketones is their instability as free bases. Under neutral or basic conditions, they undergo a Retro-Michael reaction (elimination), reverting to phenyl vinyl ketone and methylamine. This makes the isolation of the free base impractical and necessitates storage as the hydrochloride salt.

Degradation Pathway:

-

Deprotonation: Base removes the acidic proton at the α-position (next to the carbonyl).

-

Elimination: The amine group is expelled, forming the conjugated enone (Phenyl Vinyl Ketone).

-

Polymerization: Phenyl vinyl ketone is highly reactive and rapidly polymerizes or reacts with nucleophiles.

Figure 2: The degradation pathway of the free base into Phenyl Vinyl Ketone.

Handling Implication: When using this compound as an intermediate (e.g., for reduction), do not isolate the free base . Perform the subsequent reaction (e.g., hydride reduction) directly on the salt or generate the free base in situ at low temperatures immediately prior to reaction.

Part 4: Applications in Drug Development

The primary industrial utility of 3-(methylamino)-1-phenylpropan-1-one is as a precursor to 3-(methylamino)-1-phenylpropan-1-ol , the core scaffold for Atomoxetine.

1. Synthesis of Atomoxetine Precursor

The ketone is reduced to the alcohol using sodium borohydride (NaBH₄) or via asymmetric hydrogenation to yield the chiral alcohol directly.

-

Reaction: Ketone (HCl salt) + NaBH₄ → Amino Alcohol.

-

Protocol Note: The reduction is typically performed in methanol at 0°C. The base (NaOH) is added after reduction is complete to liberate the amino alcohol, which is stable (unlike the amino ketone).

2. Analytical Reference Standard

In the quality control of Atomoxetine and Fluoxetine, this compound is monitored as:

-

Impurity A (EP/USP): It may remain as unreacted starting material.

-

Degradant: Formed via oxidation of the amino alcohol backbone.

-

Differentiation: High-performance liquid chromatography (HPLC) methods must separate this β-isomer from the α-isomer (methcathinone) to ensure regulatory compliance, as the latter is a controlled substance.

Part 5: Analytical Characterization

To validate the identity of 3-(methylamino)-1-phenylpropan-1-one and distinguish it from its isomers:

-

1H NMR (DMSO-d6):

-

δ 7.5–8.0 (m, 5H): Phenyl ring protons.

-

δ 3.4–3.5 (t, 2H): Triplet for -CH₂- adjacent to the ketone (α-methylene).

-

δ 3.1–3.2 (t, 2H): Triplet for -CH₂- adjacent to the nitrogen (β-methylene).

-

δ 2.6 (s, 3H): Singlet for N-Methyl group.

-

Note: The triplet splitting pattern of the ethylene bridge (-CH₂-CH₂-) is the key differentiator from the α-isomer (methcathinone), which shows a doublet (methyl) and quartet/multiplet (methine) pattern.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 164.1.

-

Fragmentation: Loss of methylamine (m/z 31) to give the cinnamoyl cation or phenyl vinyl ketone fragments.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 407877, 3-(Methylamino)-1-phenylpropan-1-one. Retrieved from [Link]

- Blicke, F. F. (1942).The Mannich Reaction. Organic Reactions, 1, 303-341. (Foundational text on the mechanism and instability of β-aminoketones).

-

European Pharmacopoeia (Ph. Eur.). Atomoxetine Hydrochloride Monograph. (Details Impurity A as 3-methylamino-1-phenylpropan-1-one).[1][9][2][3][6][8][10][11][12]

Sources

- 1. 3-(methylamino)-1-phenylpropan-1-one | 27152-62-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride - Opulent Pharma [opulentpharma.com]

- 4. oarjbp.com [oarjbp.com]

- 5. 3-Dimethylaminopropiophenone hydrochloride, 99%, Thermo Scientific Chemicals 25 g [thermofisher.com]

- 6. SID 318045645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Dimethylamino)propiophenone 99 879-72-1 [sigmaaldrich.com]

- 8. 3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Methylamino)-1-phenylpropan-1-one hydrochloride | 2538-50-3 | Benchchem [benchchem.com]

- 10. 27152-62-1|3-(Methylamino)-1-phenylpropan-1-one|BLD Pharm [bldpharm.com]

- 11. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 12. China 3'-CMP CAS: 63-37-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

Advanced Synthesis and Characterization of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride: A Foundational Guide for Pharmaceutical Development

As a Senior Application Scientist, I approach the synthesis and application of pharmaceutical intermediates not merely as a sequence of chemical reactions, but as a carefully orchestrated system of thermodynamic and kinetic controls. This whitepaper provides an in-depth technical analysis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride (CAS 2538-50-3), a pivotal β-amino ketone intermediate.

This compound is the critical structural precursor in the industrial synthesis of atomoxetine hydrochloride (Strattera®), a highly selective norepinephrine reuptake inhibitor (NRI) utilized globally for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) [1].

Physicochemical Profiling & Structural Analysis

Before initiating any synthetic workflow, establishing a rigorous baseline of the compound's physical and chemical properties is mandatory. 3-(Methylamino)-1-phenylpropan-1-one hydrochloride exists as a stable salt, which prevents the spontaneous degradation and unwanted side reactions (such as dimerization or oxidation) that typically plague free-base secondary amines.

Table 1: Core Physicochemical Properties

| Property | Value | Analytical Significance |

| IUPAC Name | 3-(methylamino)-1-phenylpropan-1-one hydrochloride | Defines exact regiochemistry (β-position). |

| CAS Number | 2538-50-3 | Unique identifier for regulatory compliance. |

| Molecular Formula | C₁₀H₁₄ClNO | Confirms 1:1 stoichiometry of the HCl salt. |

| Molecular Weight | 199.68 g/mol | Required for precise stoichiometric calculations. |

| Melting Point | 139–141 °C | Primary indicator of crystalline purity. |

| Physical State | Colorless crystalline powder | Visual baseline for qualitative assessment. |

| Monoisotopic Mass | 163.0997 Da (Free Base) | Target mass for high-resolution MS validation [2]. |

Data aggregated from [2] and standard reference repositories.

Synthetic Methodology: The Mannich Condensation Pathway

The most industrially viable route to synthesize this intermediate is via a three-component Mannich reaction . This involves the condensation of an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde, sourced from paraformaldehyde), and a primary amine salt (methylamine hydrochloride).

Causality of Experimental Design

-

Why a Sealed Flask at 110 °C? The boiling point of ethanol is 78 °C. Conducting the reaction in a sealed vessel allows the system to reach 110 °C under autogenous pressure. This elevated thermal energy is required to overcome the activation barrier for the depolymerization of paraformaldehyde and the subsequent nucleophilic attack.

-

Why Concentrated HCl? The catalytic acid serves a dual purpose: it accelerates the breakdown of paraformaldehyde into reactive formaldehyde monomers and protonates the intermediate hemiaminal to facilitate water elimination, generating the highly electrophilic iminium ion.

-

Why Ethyl Acetate (EtOAc) for Workup? The target product is a highly polar hydrochloride salt, which is entirely insoluble in moderately polar aprotic solvents like EtOAc. Conversely, unreacted acetophenone and formaldehyde oligomers are highly soluble in EtOAc. This differential solubility eliminates the need for chromatographic purification.

Step-by-Step Protocol (Self-Validating System)

This protocol is engineered to be self-validating ; the physical state transitions at each step serve as intrinsic quality control checkpoints [3].

-

Reagent Assembly: In a heavy-walled pressure flask, combine acetophenone (25.0 mmol), methylamine hydrochloride (1.86 g, 27.5 mmol), paraformaldehyde (1.05 g, 35 mmol), and concentrated HCl (0.125 mL) in absolute ethanol (12.5 mL).

-

Thermal Activation: Seal the flask and heat to 110 °C with continuous magnetic stirring for 9–20 hours.

-

Validation Checkpoint: The initial heterogeneous suspension will transition into a clear, homogeneous solution as the paraformaldehyde depolymerizes and reacts. Failure to achieve homogeneity indicates insufficient acid catalysis or inadequate temperature.

-

-

Solvent Evaporation: Cool the vessel to room temperature (20–25 °C). Remove the ethanol under reduced pressure using a rotary evaporator until a viscous residue remains.

-

Precipitation and Washing: Add 25 mL of ethyl acetate to the residue. Vigorously stir the resulting suspension at room temperature for 4 hours.

-

Validation Checkpoint: The immediate precipitation of a solid confirms the successful formation of the amine hydrochloride salt. If the mixture remains an oil, it indicates incomplete salt formation or residual ethanol trapping the product.

-

-

Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with cold ethyl acetate (2 × 10 mL).

-

Validation Checkpoint: The filtrate will carry away yellow/brown impurities. The transition of the filter cake to a pure, colorless crystalline powder visually validates the efficacy of the wash.

-

-

Purification: Recrystallize the crude solid from isopropanol to afford the analytically pure target compound.

Table 2: Quantitative Reaction Parameters

| Component | Amount | Equivalents | Mechanistic Role |

| Acetophenone | 25.0 mmol | 1.0 eq | Nucleophilic enol precursor |

| Methylamine HCl | 27.5 mmol | 1.1 eq | Amine source; HCl prevents over-alkylation |

| Paraformaldehyde | 35.0 mmol | 1.4 eq | Electrophile precursor; excess drives equilibrium |

| Conc. HCl | 0.125 mL | Catalytic | Depolymerization and iminium activation |

| Expected Yield | 60–70% | N/A | Mass recovery post-recrystallization |

Downstream Application: Asymmetric Synthesis of Atomoxetine

The true value of 3-(methylamino)-1-phenylpropan-1-one hydrochloride lies in its downstream transformation. To yield the active pharmaceutical ingredient (API) Atomoxetine, the ketone must undergo a highly stereoselective reduction followed by an etherification.

Synthetic workflow from acetophenone to Atomoxetine via the Mannich reaction.

Asymmetric Hydrogenation Protocol

To achieve the critical (R)-stereocenter, the intermediate is subjected to asymmetric hydrogenation using a Rhodium-based chiral catalyst (e.g., [Rh(S_C,R_P-4)(NBD)]SbF6).

-

In a glovebox, combine the intermediate (0.2 mmol), K₂CO₃ (0.1 mmol), and the Rh-catalyst (0.001 mmol) in degassed methanol (0.5 mL).

-

Transfer to an autoclave, charge with 10 bar of H₂ gas, and stir at room temperature for 12 hours.

-

Validation Checkpoint: The stoichiometric drop in H₂ pressure serves as a real-time kinetic indicator of reaction completion. IR spectroscopy will confirm the complete disappearance of the sharp C=O stretch (~1680 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

-

Pharmacological Relevance & Mechanism of Action

Once the intermediate is fully converted into Atomoxetine, the molecule acts as a potent, highly selective inhibitor of the presynaptic Norepinephrine Transporter (NET). Unlike traditional psychostimulants (e.g., amphetamines), atomoxetine does not act as a monoamine releaser, nor does it significantly bind to the dopamine transporter (DAT) in the striatum, which accounts for its non-habit-forming profile.

Mechanism of action for Atomoxetine inhibiting the presynaptic norepinephrine transporter.

Analytical Characterization & Quality Control

To ensure the integrity of the 3-(methylamino)-1-phenylpropan-1-one hydrochloride synthesized via the Mannich route, rigorous analytical validation is required. The following spectral data represents the gold standard for verifying the purity of this intermediate [3]:

-

¹H NMR (300 MHz, CD₃OD):

8.09–8.05 (m, 2H, ortho-aromatic protons), 7.67–7.65 (m, 1H, para-aromatic proton), 7.58–7.53 (m, 2H, meta-aromatic protons), 3.64–3.59 (m, 2H, -CH₂- adjacent to ketone), 3.48–3.44 (m, 2H, -CH₂- adjacent to amine), 2.81 (s, 3H, N-CH₃). -

¹³C NMR (75 MHz, CD₃OD):

198.6 (C=O), 137.2, 134.9, 129.9, 129.2 (Aromatic carbons), 45.5, 35.5, 34.0 (Aliphatic carbons). -

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₄NO⁺ (cation): m/z 164.10699; Found: m/z 164.10749.

The presence of the sharp singlet at 2.81 ppm in the ¹H NMR spectrum definitively confirms the successful incorporation of the methylamine moiety, while the HRMS data provides unequivocal proof of the molecular composition.

References

-

National Center for Biotechnology Information (PubChem). "3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877". Available at:[Link]

-

Wiley-VCH. "Supporting Information: Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones". Available at: [Link]

Application Note: Synthesis of 3-Methylamino-1-phenyl-1-propanol from 1-Phenyl-3-methylamino-1-propen-1-one

Strategic Context & Application

3-Methylamino-1-phenyl-1-propanol is a bifunctional amino alcohol that serves as a critical intermediate in the synthesis of blockbuster neuroactive active pharmaceutical ingredients (APIs). It is most notably utilized as the direct precursor to the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the norepinephrine reuptake inhibitor (NRI) Atomoxetine [1][2].

The synthesis of this intermediate fundamentally relies on the reduction of 1-phenyl-3-methylamino-1-propen-1-one (an enaminone precursor). Because the stereochemistry and purity of the resulting amino alcohol dictate the pharmacological efficacy of the downstream APIs, selecting a robust, high-yielding reduction methodology is paramount for drug development professionals[3][4].

Mechanistic Rationale: The Enaminone Reduction Challenge

Reducing an

-

Acid-Mediated Hydride Reduction : By performing the

reduction in glacial acetic acid, the enaminone is protonated to form a highly electrophilic iminium-like intermediate. Furthermore, -

Catalytic Hydrogenation : Alternatively, transition metal catalysis using Raney Nickel under pressurized hydrogen gas provides a highly atom-economical route. The metal surface coordinates both the alkene and the carbonyl, facilitating sequential hydrogen insertion. Using water or alcohols as solvents minimizes unwanted dehydroxylation side reactions[7].

Validated Experimental Protocols

Protocol A: Hydride Reduction via Sodium Borohydride in Glacial Acetic Acid

Causality & In-Process Controls: This reaction is highly exothermic and generates hydrogen gas. Strict temperature control (5–10 °C) is mandatory to prevent the thermal decomposition of the reducing agent and to suppress side reactions.

-

Preparation : Dissolve 3.7 mmol of 1-phenyl-3-methylamino-1-propen-1-one in 15 mL of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer and a venting system[5].

-

Temperature Control : Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 5–10 °C[5].

-

Reagent Addition : Slowly add 21 mmol of sodium borohydride (

) in small portions over 30 minutes. Note: Ensure vigorous stirring to dissipate localized heat and manage -

Reaction Maturation : Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2–4 hours. Monitor completion via TLC or HPLC[1].

-

Quenching & Extraction : Carefully quench the reaction by adding crushed ice. Basify the aqueous mixture to pH 10–12 using 45% NaOH (aq) to liberate the free amine. Extract the aqueous layer three times with ethyl acetate or toluene[3].

-

Purification : Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude 3-methylamino-1-phenyl-1-propanol[1].

Protocol B: Catalytic Hydrogenation using Raney Nickel

Causality & In-Process Controls: Raney Nickel is highly active but pyrophoric. Maintaining a wet catalyst bed and an inert atmosphere during handling is critical for laboratory safety.

-

Preparation : Charge a high-pressure hydrogenation reactor with 1-phenyl-3-methylamino-1-propen-1-one dissolved in water or an alcoholic solvent (e.g., isopropanol)[7].

-

Catalyst Loading : Add a catalytic amount of Raney Nickel slurry. Seal the reactor and purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas[7].

-

Hydrogenation : Pressurize the reactor with hydrogen to 0.3–1.5 MPa. Heat the reaction mixture to 25–80 °C under continuous, vigorous agitation[7].

-

Monitoring : Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Workup : Cool the reactor to room temperature and safely vent the residual hydrogen gas. Purge with nitrogen. Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry.

-

Isolation : Concentrate the filtrate under reduced pressure. If necessary, recrystallize the product from cyclohexane to achieve high purity[7].

Quantitative Data & Process Comparison

| Parameter | Protocol A: Hydride Reduction | Protocol B: Catalytic Hydrogenation |

| Reagents | Raney Nickel, | |

| Solvent | Glacial Acetic Acid | Water or Alcohols (e.g., Isopropanol) |

| Temperature | 5–10 °C (exothermic control) | 25–80 °C |

| Pressure | Atmospheric (vented | 0.3–1.5 MPa |

| Scalability | Best for lab-scale / early development | Highly scalable for industrial manufacturing |

| Key Advantage | High chemoselectivity, requires standard lab glassware | High atom economy, minimal dehydroxylation side reactions |

Process Workflow Visualization

Workflow for the synthesis of 3-methylamino-1-phenyl-1-propanol and its downstream API applications.

References

- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor (US Patent 6,846,957). Google Patents.

- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor (US Patent App 2004/0102651 A1). Google Patents.

- Preparation method of 3-methylamino-1-phenylpropanol (CN Patent 100432043C). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 6. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

Application Note: Enantioselective Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol using Chiral High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol. This compound is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring its enantiomeric purity is paramount, as different enantiomers can possess significantly different pharmacological and toxicological profiles.[2] The method detailed herein utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R) and (S) enantiomers, providing a reliable tool for quality control and research applications.

Introduction and Scientific Principles

(R)-3-(methylamino)-1-phenylpropan-1-ol, also known as (R)-norpseudoephedrine, is a key building block in modern pharmaceutical synthesis. The stereochemistry of such intermediates directly influences the properties of the final drug product. Consequently, regulatory bodies and quality standards mandate precise control and measurement of enantiomeric purity.[3] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2][3]

The Principle of Chiral Recognition

This method relies on a polysaccharide-based CSP, specifically a cellulose derivative coated onto a high-purity silica support.[1][4] Polysaccharide CSPs, such as those derived from cellulose and amylose, are renowned for their broad enantioselectivity.[5][6] The chiral recognition mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The separation occurs because one enantiomer forms a more stable complex than the other, leading to a longer retention time on the column. The helical structure of the cellulose polymer creates a complex steric environment, and enantioselective interactions are governed by a combination of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4]

For an amine-containing compound like 3-(methylamino)-1-phenylpropan-1-ol, the addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial.[7][8] This additive serves two purposes: it minimizes undesirable ionic interactions between the basic analyte and residual acidic silanol groups on the silica support, thereby improving peak shape and efficiency. It also competes with the analyte for polar interaction sites on the CSP, which can modulate retention and enhance selectivity.[8][9]

Materials and Recommended Methodology

Instrumentation and Equipment

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.[7]

-

Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

Reagents and Columns

-

Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).[1]

-

Chiral Column: A polysaccharide-based CSP is recommended. A column such as Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) provides excellent performance.[1][4][7] These columns are based on cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[10]

-

Analyte: (R)-3-(methylamino)-1-phenylpropan-1-ol standard, and a racemic mixture for method development and system suitability.

-

Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10 v/v) is an appropriate diluent.[1]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for achieving baseline separation.

| Parameter | Recommended Condition |

| Column | Lux® Cellulose-1 or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[7] |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 25 °C[7] |

| Detection Wavelength | 210 nm[7] |

| Injection Volume | 10 µL[7] |

Detailed Experimental Protocols

Mobile Phase Preparation

-

Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine into a suitable 1-liter solvent reservoir.

-

Mix thoroughly by inversion or magnetic stirring.

-

Degas the mobile phase using vacuum filtration or sonication for 15-20 minutes before use to prevent pump cavitation and detector noise.

Standard and Sample Preparation

-

Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the racemic 3-(methylamino)-1-phenylpropan-1-ol standard.[1]

-

Transfer the standard to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the sample diluent (n-Hexane/Isopropanol, 90:10 v/v).[1]

-

Mix by vortexing or brief sonication to ensure complete dissolution.[1]

-

Sample Solution: Prepare the sample containing the (R)-enantiomer using the same procedure to achieve a final concentration of approximately 1 mg/mL.

-

Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.[1]

HPLC System Operation Workflow

The following diagram outlines the logical workflow for the analysis.

Caption: General workflow for chiral analysis.

Expected Results and System Suitability

Upon injection of the racemic mixture, two well-resolved peaks corresponding to the (S) and (R) enantiomers are expected. The elution order should be determined by injecting a standard of the pure (R)-enantiomer.

Typical Chromatographic Data

| Parameter | (S)-Enantiomer | (R)-Enantiomer | Acceptance Criteria |

| Retention Time (tR) | ~ 8.5 min | ~ 9.8 min | - |

| Tailing Factor (Tf) | ≤ 1.5 | ≤ 1.5 | Tf ≤ 2.0 |

| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5} | Rs ≥ 2.0 |

Note: Retention times are approximate and may vary slightly depending on the specific column, system dead volume, and mobile phase preparation.

System Suitability Test (SST)

Before running the main sample sequence, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

-

Inject the racemic standard solution five or six times.

-

Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 2.0.

-

Precision: The relative standard deviation (%RSD) for the peak areas of replicate injections should be less than 2.0%.[7]

-

Tailing Factor: The tailing factor for each enantiomer peak should not exceed 2.0.

Method Validation and Trustworthiness

To ensure this protocol is a self-validating system, key validation parameters as defined by the International Council on Harmonisation (ICH) guidelines should be confirmed.[7]

-

Specificity: The method should demonstrate baseline separation of the two enantiomers with no interference from the diluent or potential impurities.

-

Linearity: A linear relationship (R² > 0.999) should be established between the peak area and the concentration of the (R)-enantiomer over a defined range (e.g., 1 - 100 µg/mL).[7]

-

Accuracy & Precision: Accuracy (as % recovery) should typically be within 98.0% - 102.0%, and precision (%RSD) should be below 2.0% for both intra- and inter-day analyses.[7][11]

-

Limit of Quantification (LOQ): The LOQ for the minor enantiomer should be determined to define the method's sensitivity for purity testing.

The diagram below illustrates the foundational principles that ensure the method's reliability.

Caption: Pillars of a validated analytical method.

Conclusion

The chiral HPLC method described provides a highly selective, robust, and reliable means for the separation and quantification of the enantiomers of 3-(methylamino)-1-phenylpropan-1-ol. By employing a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase, this protocol meets the stringent requirements for quality control in the pharmaceutical industry. Adherence to the system suitability criteria and validation principles outlined will ensure the generation of accurate and trustworthy data.

References

- Benchchem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan.

- Benchchem. (n.d.). Validation of analytical methods for (R)-3-(methylamino)-1-phenylpropan-1-ol quantification.

- Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332–338.

-

Phenomenex Inc. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]

-

Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

- Phenomenex Inc. (n.d.). Lux Chiral LC and SFC Columns.

- Lee, J. H., et al. (2018). Quantitative Analysis and Enantiomeric Separation of Ephedra Alkaloids in Ma Huang Related Products by HPLC-DAD and UPLC. Journal of Analytical Methods in Chemistry.

-

LCGC International. (2023, November 20). Lux Chiral HPLC Columns. Retrieved from [Link]

- Phenomenex Inc. (n.d.). Lux i-Amylose-1 and i-Cellulose-5 Brochure.

- Kim, I. H., et al. (2021).

- da Silva, C. G. A., & Collins, C. H. (2014). Separations using supercritical fluid chromatography (SFC) with packed columns: State of the art and applications. Journal of the Brazilian Chemical Society.

- Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook.

- Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns.

-

Scribd. (n.d.). Phenylpropanolamine Analysis by HPLC. Retrieved from [Link]

- Chiral Technologies. (2021, January). Instruction Manual for ChiralPAK AD-H, AS-H, AY-H, AZ-H & CHIRALCEL OD-H.

- Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie.

- Chiral Technologies Europe. (2013, July). Instruction Manual for CHIRALCEL OD-H, OJ-H.

- Lin, D. L., et al. (n.d.). Enantiomeric Analysis of Ephedrines and Norephedrines.

- Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Khuhawar, M. Y., & Rind, F. M. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 331–336.

-

ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]

- 5. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chiraltech.com [chiraltech.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 11. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

GC-MS analysis of 3-(methylamino)-1-phenylpropan-1-ol derivatives

Application Note: High-Resolution GC-MS Profiling of 3-(Methylamino)-1-phenylpropan-1-ol Derivatives

Abstract & Scope

This application note details a validated workflow for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-(methylamino)-1-phenylpropan-1-ol (MAPP), a critical intermediate and degradation product in the synthesis of blockbuster antidepressants like Fluoxetine and Atomoxetine.[1][2]

Due to the presence of both a secondary amine and a secondary hydroxyl group, MAPP exhibits high polarity and hydrogen bonding, leading to severe peak tailing and adsorption in the GC inlet. This guide presents a robust Two-Step Silylation Protocol using BSTFA/TMCS to ensure quantitative conversion to the di-TMS derivative, enabling detection limits in the low ng/mL range.

Introduction & Chemical Context

3-(methylamino)-1-phenylpropan-1-ol is the reduced backbone of the Mannich base used to synthesize Fluoxetine.[1][2] In drug development, it serves two roles:

-

Key Intermediate: It is the direct precursor to the arylation step (reaction with 4-chlorobenzotrifluoride).[2]

-

Impurity Marker: Its presence in final drug substance indicates incomplete reaction or hydrolysis of the ether linkage.

Analytical Challenge: Direct injection of underivatized amino-alcohols results in "ghost peaks" and non-linear calibration curves due to interaction with silanol groups in the liner and column. Derivatization is mandatory to:

-

Improve volatility and thermal stability.[2]

-

Direct fragmentation toward characteristic ions for sensitive SIM (Selected Ion Monitoring) analysis.[1][2]

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample preparation to data acquisition.

Caption: Workflow for the extraction and double-silylation of MAPP prior to GC-MS analysis.

Detailed Protocols

Sample Preparation (Liquid-Liquid Extraction)

Rationale: The amine must be in its free base form to be extracted from aqueous matrices and to react efficiently with the silylation reagent.

-

Alkalization: Take 1.0 mL of aqueous sample (or dissolved API). Adjust pH to >10 using 1M NaOH or Ammonium Hydroxide.[2]

-

Extraction: Add 2.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2] Vortex vigorously for 1 minute.[2]

-

Note: MTBE is preferred over dichloromethane as it does not extract HCl, which can interfere with silylation.

-

-

Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean GC vial.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen at 40°C.

-

Critical: Any residual water will hydrolyze the BSTFA reagent.

-

Derivatization (Silylation)

Rationale: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane) .[1][2][3][4] This powerful cocktail silylates both the sterically hindered secondary alcohol and the secondary amine.

-

Reagent Addition: To the dried residue, add 50 µL of BSTFA + 1% TMCS .

-

Solvent (Optional): If the residue is bulky, add 50 µL of anhydrous Pyridine or Acetonitrile. For trace analysis, neat reagent is preferred.

-

Incubation: Cap the vial tightly and heat at 70°C for 30 minutes .

-

Final Prep: Cool to room temperature. Inject directly or dilute with anhydrous toluene if the concentration is too high.

Instrumental Parameters (GC-MS)[1][2][3][5][6]

System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for TMS derivatives.[1][2] |

| Inlet | Splitless (1 min purge) @ 250°C | Maximizes sensitivity; high temp ensures rapid volatilization.[2] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency flow rate.[1][2] |

| Oven Program | 100°C (hold 1 min) | Fast ramp prevents peak broadening; high final temp cleans column.[1][2] |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives.[1][2] |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization.[1][2] |

| Acquisition | SIM Mode (See Table Below) | Required for trace quantification (< 0.1%).[2] |

Mass Spectral Targets (SIM Mode)

For the Di-TMS derivative of 3-(methylamino)-1-phenylpropan-1-ol (MW ~307.5):